molecular formula C12H18Cl2N2O2 B12352289 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride

Cat. No.: B12352289
M. Wt: 293.19 g/mol
InChI Key: YSLWQMYRGGWKHF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzo[1,4]dioxin ring fused to a piperazine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzoquinone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Similar structure but with a propylamine group instead of a piperazine ring.

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine: Contains a hydrazine group instead of a piperazine ring.

    2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone: Features an ethanone group instead of a piperazine ring.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine;dihydrochloride

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14;;/h1-2,9,13H,3-8H2;2*1H

InChI Key

YSLWQMYRGGWKHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OCCO3.Cl.Cl

Origin of Product

United States

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